MCI826
Overview
Description
MCI-826 is a potent and selective antagonist of peptide leukotrienes and P-glycoprotein. It has shown significant anti-asthmatic activity in guinea pig models of advanced asthma . The compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthetic route for MCI-826 involves the preparation of (E)-2,2-diethyl-3’-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
MCI-826 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in MCI-826.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MCI-826 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the interactions of peptide leukotrienes and P-glycoprotein.
Biology: The compound is used to investigate the biological pathways involving leukotrienes and their role in inflammatory responses.
Medicine: MCI-826 is studied for its potential therapeutic effects in treating asthma and other respiratory diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting leukotriene pathways
Mechanism of Action
MCI-826 exerts its effects by antagonizing peptide leukotrienes and P-glycoprotein. It binds to the leukotriene receptors, preventing the leukotrienes from exerting their pro-inflammatory effects. This results in reduced inflammation and bronchoconstriction, making it effective in treating asthma . The molecular targets involved include leukotriene receptors and P-glycoprotein, which play crucial roles in the inflammatory response and drug resistance mechanisms .
Comparison with Similar Compounds
MCI-826 is unique in its dual antagonistic activity against peptide leukotrienes and P-glycoprotein. Similar compounds include:
FPL 55712: Another leukotriene receptor antagonist, but less potent compared to MCI-826.
Zosuquidar trihydrochloride: A potent modulator of P-glycoprotein-mediated multi-drug resistance.
Atazanavir sulfate: An HIV protease inhibitor that also inhibits P-glycoprotein.
MCI-826 stands out due to its high potency and selectivity, making it a valuable tool for research in inflammation and drug resistance .
Properties
IUPAC Name |
2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLNVMJTDKEOBE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140646-80-6 | |
Record name | Mci 826 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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